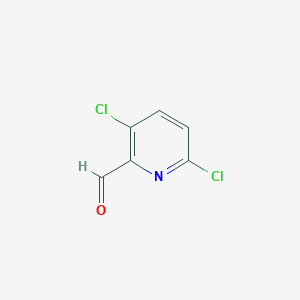

3,6-Dichloropicolinaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3,6-dichloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJGZYKXECWPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445312 | |

| Record name | 3,6-Dichloropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343781-53-3 | |

| Record name | 3,6-Dichloro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichloropyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Mechanisms of 3,6 Dichloropicolinaldehyde

Synthetic Methodologies and Route Optimization

The synthesis of 3,6-Dichloropicolinaldehyde is a topic of significant interest due to its role as a precursor and intermediate in the formation of more complex molecules, including herbicides and pharmaceuticals. The strategic placement of chlorine atoms and an aldehyde group on the pyridine (B92270) ring offers multiple sites for chemical modification.

Conventional and Advanced Synthesis Approaches for this compound

The preparation of this compound can be achieved through various routes, ranging from classical multi-step chemical transformations to more advanced, efficiency-focused methods.

A conventional route to obtaining chlorinated pyridine compounds involves the vapor-phase chlorination of lutidine precursors. For instance, 2,3-lutidine (B1584814) can undergo vapor phase chlorination to produce 3,6-dichloro-2-((poly)chloromethyl)pyridines. google.com One of these products, 3,6-dichloro-2-(dichloromethyl)pyridine, can then be hydrolyzed to yield this compound. google.com This multi-step process, while effective, is characteristic of traditional synthetic pathways that often require rigorous control over each sequential reaction.

Another established pathway involves the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine, which can be accomplished using strong acids like sulfuric acid to first yield 3,6-dichloropicolinic acid. google.com While this specific reaction leads to the carboxylic acid, analogous hydrolysis of the corresponding dichloromethyl intermediate directly produces this compound. google.com

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. oatext.com These benefits include dramatically reduced reaction times (from hours to minutes), cleaner reaction profiles, and often higher yields. oatext.comfoliamedica.bg This method utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. oatext.com

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the technique is widely applied to the synthesis of various heterocyclic compounds, including pyridazines and imidazo[1,5-a]pyridine (B1214698) derivatives. nih.govmdpi.com The principles suggest that a synthetic route, such as the hydrolysis of a precursor like 3,6-dichloro-2-(dichloromethyl)pyridine, could be significantly accelerated and made more efficient under microwave irradiation. oatext.com

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction and convection; slow and non-uniform | Direct interaction with molecules; rapid and uniform |

| Reaction Time | Typically hours to days foliamedica.bg | Typically minutes oatext.comfoliamedica.bg |

| Energy Efficiency | Lower; energy is lost to the environment | Higher; targeted heating of the reaction vessel contents |

| Reaction Purity | Often results in side products due to prolonged high temperatures | Generally cleaner reactions with fewer byproducts oatext.com |

| Process Control | Less precise temperature control | Precise and immediate temperature and pressure control |

The synthesis of isomeric dichloropicolinaldehydes can require distinct strategies based on the starting materials and the desired substitution pattern. For example, the synthesis of 4,6-Dichloropyrimidine, a related heterocyclic compound, involves the diazotization of 4,6-diaminopyrimidine (B116622) followed by a Sandmeyer-type reaction with cuprous chloride. chemicalbook.com Another method involves the treatment of 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride. chemicalbook.com

These methods contrast with the synthesis of the 3,6-dichloro isomer, which often starts from a lutidine precursor. google.com The choice of synthetic route is therefore highly dependent on the availability of appropriately substituted precursors that allow for the regioselective introduction of functional groups. 4,6-Dichloropicolinaldehyde is noted as a versatile small molecule scaffold in chemical building blocks. cymitquimica.comcymitquimica.com

Table 2: Illustrative Synthetic Route Comparison for Dichloro-Substituted Heterocycles

| Compound | Typical Precursor | Key Reaction Step |

|---|---|---|

| This compound | 2,3-Lutidine | Vapor-phase chlorination followed by hydrolysis google.com |

| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | Reaction with phosphorus oxychloride chemicalbook.com |

| 3,6-Dichloropicolinic Acid | Tetrachloropicolinonitrile | Reaction with hydrazine (B178648) followed by hydrolysis and dehalogenation-reduction google.comprepchem.com |

Optimization of Reaction Conditions for Selective Mono-functionalization

This compound is a bifunctional substrate, possessing multiple reactive sites. The optimization of reaction conditions is critical to achieve selective mono-functionalization, where a reaction occurs at only one of the possible sites. This is crucial for building complex molecules where precise control over reactivity is needed. General strategies involve the careful selection of catalysts, solvents, temperature, and the stoichiometry of reactants. researchgate.netnumberanalytics.com For instance, in Suzuki-Miyaura reactions involving bifunctional substrates, leveraging variations in ligands, bases, and solvents allows for precise tuning to achieve targeted selectivity for mono-functionalization. chemrxiv.orgchemrxiv.org

A primary method for achieving selective mono-functionalization is through kinetic control, which can be accomplished by carefully managing the stoichiometry of the reactants. libretexts.org When reacting a bifunctional electrophile like this compound with a nucleophile, using a stoichiometric excess of the aldehyde relative to the nucleophile will statistically favor the mono-substituted product. youtube.com

The limiting reagent, in this case the nucleophile, will be consumed entirely after reacting with one of the available sites on the aldehyde, leaving the second site on the majority of the molecules unreacted. libretexts.org This prevents or minimizes the formation of the di-substituted product.

Table 3: Principle of Kinetic Control for Selective Mono-functionalization

| Reactant Ratio (Aldehyde:Nucleophile) | Expected Major Product | Rationale |

|---|---|---|

| 1 : 0.9 | Mono-substituted product | The nucleophile is the limiting reagent and is likely to be consumed before a second substitution can occur on the same molecule. libretexts.org |

| 1 : 2.2 | Di-substituted product | The nucleophile is in excess, providing sufficient reagent to react with both functional sites on the aldehyde. |

Application of Protecting Groups for Regioselective Reactivity

In organic synthesis, achieving regioselectivity is crucial when a molecule contains multiple reactive sites. Protecting groups offer a strategy to temporarily block one functional group, allowing a reaction to occur selectively at another site. pressbooks.puborganic-chemistry.org For aldehydes and ketones, acetals, particularly cyclic acetals formed from diols, are common and effective protecting groups. pressbooks.pub They are easily introduced, stable under basic conditions, and can be readily removed by acidic hydrolysis. pressbooks.pub This strategy is vital in syntheses involving multifunctional compounds where the aldehyde group of a molecule like this compound needs to be preserved while other transformations are carried out. pressbooks.puborganic-chemistry.orgyoutube.com

The selective protection of an aldehyde is possible due to its higher reactivity compared to a ketone. pressbooks.pub By using a limited amount of a diol, the aldehyde will preferentially form a cyclic acetal. pressbooks.pub This allows for subsequent reactions, such as those involving Grignard reagents on other parts of the molecule, without affecting the aldehyde functionality. pressbooks.pub

Table 1: Common Protecting Groups for Aldehydes

| Protecting Group | Formation Conditions | Deprotection Conditions | Stability |

|---|---|---|---|

| Acetal (e.g., from ethylene (B1197577) glycol) | Diol, Acid catalyst | Acidic hydrolysis | Stable in basic and neutral media |

| Dithiane | 1,3-Propanedithiol, Lewis acid | Mercuric salts, Oxidative conditions | Stable in acidic and basic media |

Mechanistic Investigations of Chemical Transformations Involving this compound

Understanding the mechanisms of chemical transformations is fundamental to controlling reaction outcomes and designing new synthetic routes.

Radical Intermediates in Thermal Decomposition

The thermal decomposition of organic compounds often proceeds through radical intermediates. nih.govrsc.orgscirp.org In the case of complex molecules, this process can involve the homolytic cleavage of bonds, leading to a cascade of subsequent reactions. nih.govscirp.org

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radicals. hs-analysis.comutexas.eduethernet.edu.et By using spin-trapping agents, short-lived radical intermediates can be converted into more stable radical adducts, which can then be detected and characterized by ESR. nih.govresearchgate.net The analysis of the ESR spectrum, specifically the hyperfine coupling constants, provides information about the structure of the original radical. researchgate.net This method is invaluable for elucidating the mechanisms of reactions involving radical intermediates, such as thermal decomposition. nih.govmdpi.com

Computational chemistry provides essential tools for investigating reaction mechanisms. Complete Active Space Self-Consistent Field (CASSCF) calculations are a type of ab initio method used to study systems with strong electron correlation, which is often the case for transition states and radical species. q-chem.comfaccts.de By mapping the potential energy surface, researchers can identify transition state structures, calculate activation energies, and gain a deeper understanding of the reaction pathway. ualberta.cauni-muenchen.de This computational approach is complementary to experimental techniques like ESR spectroscopy in the study of complex reaction mechanisms. researchgate.net

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings, such as the pyridine ring in this compound, can undergo nucleophilic aromatic substitution (SNA r). wikipedia.orgbyjus.com This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. wikipedia.orgbyjus.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate. pressbooks.pub In some cases, particularly with very strong bases and unactivated aryl halides, an elimination-addition mechanism involving a benzyne (B1209423) intermediate may occur. pressbooks.pubyoutube.com

The pyridine ring is particularly susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen atom, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen. wikipedia.org

Aldehyde Reactivity and Transformations

The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations. nih.govncert.nic.in Aldehydes are generally more reactive than ketones towards nucleophilic addition due to both steric and electronic factors. ncert.nic.inlibretexts.org The carbonyl carbon in an aldehyde is less sterically hindered and more electrophilic. ncert.nic.inlibretexts.org

Key reactions of aldehydes include:

Nucleophilic Addition: Aldehydes readily react with nucleophiles like Grignard reagents, organolithium compounds, and hydrides. ncert.nic.inmsu.edu

Reductive Amination: This reaction converts aldehydes into amines through the formation of an imine intermediate, which is then reduced. libretexts.org

Wittig Reaction: This reaction with phosphorus ylides is a versatile method for synthesizing alkenes with a defined double bond position. libretexts.org

Oxidation: Aldehydes can be easily oxidized to carboxylic acids. ncert.nic.in

Photochemical Transformations: Upon irradiation, aldehydes can initiate various photochemical reactions, acting as photoinitiators. beilstein-journals.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 3,6-dichloro-2-(dichloromethyl)pyridine |

| Ethylene glycol |

| 1,3-Propanedithiol |

| N,N-Dimethylhydrazine |

| Grignard reagents |

| Phosphorus ylides |

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine, often with the elimination of a small molecule like water. ebsco.com The Claisen-Schmidt condensation is a specific type of base-catalyzed, crossed aldol (B89426) condensation. vedantu.com It occurs between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

This compound, with its aldehyde group attached to a pyridine ring and no α-hydrogens, can act as the electrophilic aromatic aldehyde in a Claisen-Schmidt condensation. vedantu.comwikipedia.org When reacted with an aliphatic aldehyde or ketone (containing α-hydrogens) in the presence of a base like sodium hydroxide, it leads to the formation of an α,β-unsaturated carbonyl compound. wikipedia.orgmagritek.com

The reaction mechanism proceeds as follows:

A base abstracts an acidic α-hydrogen from the ketone or aliphatic aldehyde to form a nucleophilic enolate. magritek.com

The enolate then attacks the electrophilic carbonyl carbon of this compound. vanderbilt.edu

The resulting β-hydroxy carbonyl product (an aldol addition product) readily undergoes dehydration (elimination of water), which is often facilitated by heating, to yield a stable, conjugated α,β-unsaturated carbonyl compound. magritek.commasterorganicchemistry.com

This reaction is valuable for synthesizing chalcone-like structures and other complex molecules. researchgate.net The use of two different carbonyl compounds makes it a crossed aldol process. wikipedia.org

Table 2: Claisen-Schmidt Condensation with this compound

| Reactant 1 (No α-H) | Reactant 2 (with α-H) | Catalyst | Product Type |

|---|---|---|---|

| This compound | Acetophenone | Base (e.g., NaOH) | α,β-Unsaturated Ketone |

Role of Reactivity in Chemical Transformations and Bond Formation/Cleavage

The reactivity of this compound is central to its role in the aforementioned chemical transformations, which inherently involve the breaking and forming of covalent bonds. egrassbcollege.ac.in

Bond Cleavage : Organic reactions begin with the breaking of existing bonds. egrassbcollege.ac.in This can occur through homolytic cleavage (forming radicals) or heterolytic cleavage (forming ions). egrassbcollege.ac.in In the reactions involving this compound, heterolytic cleavage is predominant. For instance, in the Claisen-Schmidt condensation, a C-H bond at the α-position of the reacting ketone is broken heterolytically by the base. magritek.com In many transformations, C-C bond cleavage can also be a key step, although it is less common than in the reactions discussed. organic-chemistry.org The cleavage of C-S bonds in thioethers is another example of bond cleavage to form aldehydes. mdpi.com

Bond Formation : The core of synthesis is the formation of new bonds. sioc-journal.cn In the Crossed Cannizzaro reaction, a new C-H bond is formed in the reduction of the aldehyde to an alcohol, and a C-O bond is altered in the oxidation to a carboxylic acid. byjus.com The Claisen-Schmidt condensation is a powerful tool for C-C bond formation, linking the carbon skeleton of the enolate with the carbonyl carbon of this compound. magritek.com The ability to form C-C, C-N, and C-O bonds is a crucial aspect of synthetic chemistry. sioc-journal.cn

The reactivity of this compound is driven by the electrophilic nature of its carbonyl carbon and the electronic effects of the dichlorinated pyridine ring. cymitquimica.com These features make it a versatile precursor in the synthesis of more complex molecules. mdpi.com

Influence of Electron Configuration on Reactivity

The chemical reactivity of an element or compound is fundamentally determined by its electron configuration, specifically the arrangement of its outermost (valence) electrons. tutorchase.com Elements with incomplete valence shells tend to be more reactive as they seek to gain, lose, or share electrons to achieve a more stable configuration, like that of a noble gas. tutorchase.comck12.org

In this compound, the key features influencing its reactivity are the carbonyl group (C=O) and the dichloropyridine ring.

Carbonyl Group : The oxygen atom is more electronegative than the carbon atom, leading to a significant polarization of the C=O double bond. This creates a partial positive charge (δ+) on the carbonyl carbon, making it highly electrophilic and susceptible to attack by nucleophiles (electron-donating species). vanderbilt.edu This electrophilicity is the driving force for both the Cannizzaro and Claisen-Schmidt reactions.

Dichloropyridine Ring : The pyridine ring is an aromatic heterocycle containing a nitrogen atom. The nitrogen and the two chlorine atoms are electronegative, withdrawing electron density from the ring. This electron-withdrawing effect further enhances the electrophilicity of the carbonyl carbon attached to the ring, making this compound more reactive towards nucleophilic attack than benzaldehyde, for example. The specific arrangement of electrons in the p-orbitals of the aromatic system and the non-bonding electrons on the nitrogen and chlorine atoms define the molecule's electronic landscape and subsequent reactivity. savemyexams.comsavemyexams.com

Thermodynamic and Kinetic Considerations in Reactions

Chemical reactions can be understood through the lenses of thermodynamics and kinetics. libretexts.org

Thermodynamics deals with the relative energy of reactants and products, determining the position of equilibrium. It indicates whether a reaction is energetically favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0). libretexts.orgyoutube.com

Kinetics concerns the rate of the reaction, which is determined by the activation energy (ΔG‡)—the energy barrier that must be overcome for reactants to transform into products. libretexts.org A higher activation energy corresponds to a slower reaction rate.

In the context of reactions involving this compound:

Cannizzaro Reaction : This reaction is typically irreversible, suggesting that the products (alcohol and carboxylate) are much more stable (at a lower energy state) than the reactants. This makes the reaction thermodynamically favorable.

Claisen-Schmidt Condensation : The initial aldol addition is often reversible. masterorganicchemistry.com However, the subsequent dehydration step to form the conjugated α,β-unsaturated carbonyl system is usually irreversible because the extended conjugation provides significant thermodynamic stability to the final product. masterorganicchemistry.com

Advanced Characterization and Spectroscopic Analysis of 3,6 Dichloropicolinaldehyde and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3,6-Dichloropicolinaldehyde, ¹H and ¹³C NMR spectra provide unambiguous evidence for the arrangement of atoms and the electronic environment of the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the aldehyde proton and the two aromatic protons on the pyridine ring. The aldehyde proton (-CHO) typically appears as a singlet in the downfield region, around 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons will appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the aldehyde group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display six signals, one for each of the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing around 190 ppm. The five carbons of the pyridine ring will have distinct chemical shifts determined by the positions of the chloro and aldehyde substituents. Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitively assigning each proton signal to its corresponding carbon. mdpi.com

³JCH Couplings: Long-range heteronuclear C-H coupling constants, particularly three-bond couplings (³JCH), provide valuable information for confirming structural assignments. nih.gov These couplings, observed in long-range HETCOR experiments, can establish connectivity between protons and carbons separated by three bonds. miamioh.edu For instance, the aldehyde proton would show a ³JCH correlation to the C3 carbon of the pyridine ring, confirming the position of the aldehyde group.

| Technique | Signal | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | -CHO | ~10.0 | Singlet (s) | Deshielded aldehyde proton. |

| H-4 | ~7.9 | Doublet (d) | Coupled to H-5. | |

| H-5 | ~7.5 | Doublet (d) | Coupled to H-4. | |

| ¹³C NMR | C=O | ~190 | - | Aldehyde carbonyl carbon. |

| C-2 | ~152 | - | Carbon bearing the aldehyde group. | |

| C-6 | ~150 | - | Carbon bearing a chlorine atom. | |

| C-3 | ~148 | - | Carbon bearing a chlorine atom. | |

| C-4 | ~138 | - | Aromatic CH. | |

| C-5 | ~125 | - | Aromatic CH. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. chemguide.co.uk When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller charged fragments. chemguide.co.ukchemconnections.org

For this compound (C₆H₃Cl₂NO), the molecular weight is approximately 175.99 g/mol . A key feature in its mass spectrum is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), molecules containing two chlorine atoms exhibit a characteristic pattern of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. chemconnections.org

Common fragmentation pathways for aldehydes include the loss of the formyl radical (-CHO), resulting in a prominent peak at M-29. miamioh.edulibretexts.orgyoutube.com Other likely fragmentations for this compound would involve the loss of a chlorine atom (M-35) or cleavage of the pyridine ring.

Tandem mass spectrometry (MS/MS) is used to further analyze these fragments. In an MS/MS experiment, a specific fragment ion is selected, subjected to further fragmentation, and the resulting daughter ions are detected. This process helps to piece together the structure of the original molecule by establishing relationships between the fragments. youtube.com

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 176/178/180 | [C₆H₃³⁵Cl₂NO]⁺ / [C₆H₃³⁵Cl³⁷ClNO]⁺ / [C₆H₃³⁷Cl₂NO]⁺ | Molecular ion (M⁺) cluster showing the characteristic 9:6:1 isotopic pattern for two chlorine atoms. |

| 147/149 | [C₅H₃Cl₂N]⁺ | Loss of the formyl group (-CHO) from the molecular ion (M-29). |

| 141/143 | [C₆H₃ClNO]⁺ | Loss of a chlorine atom (-Cl) from the molecular ion (M-35). |

| 112 | [C₅H₃ClN]⁺ | Loss of CO from the [C₆H₃ClNO]⁺ fragment. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent feature for an aromatic aldehyde is the strong C=O stretching vibration, which is expected in the range of 1720-1740 cm⁻¹. uc.edu Another diagnostic feature for aldehydes is the C-H stretch of the aldehyde group, which typically appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. vscht.czuc.edu

Vibrations associated with the dichloropyridine ring include C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. pressbooks.pub The C-Cl stretching vibrations will appear in the fingerprint region of the spectrum, typically between 550 and 790 cm⁻¹. uc.edu The exact positions of these bands can provide information about the substitution pattern on the aromatic ring. mdpi.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium |

| 2850 & 2750 | C-H Stretch | Aldehyde (-CHO) | Weak |

| 1740-1720 | C=O Stretch | Aldehyde (-CHO) | Strong |

| 1600-1400 | C=C and C=N Stretch | Aromatic (Pyridine Ring) | Medium-Weak |

| 1300-1000 | C-O Stretch | - | Strong |

| 790-550 | C-Cl Stretch | Aryl Halide | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu The absorption of energy promotes electrons from a lower energy orbital to a higher energy orbital. msu.edu For organic molecules, the most common transitions are from π bonding orbitals or n non-bonding orbitals to π* antibonding orbitals.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. The pyridine ring and the carbonyl group both contain π systems and non-bonding electrons. The conjugation between the aromatic ring and the aldehyde group leads to a delocalized system, which typically shifts the absorption maxima (λmax) to longer wavelengths. masterorganicchemistry.com

Strong absorptions, typically below 250 nm, can be attributed to π→π* transitions within the aromatic system. researchgate.net A weaker, longer-wavelength absorption, often found in the 270-300 nm range for aldehydes and ketones, corresponds to the n→π* transition of the carbonyl group. masterorganicchemistry.com The exact λmax values and molar absorptivities are sensitive to the solvent used and the specific substitution pattern on the pyridine ring. researchgate.net

| Predicted λmax (nm) | Electronic Transition | Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~220-250 | π → π | Pyridine Ring / C=O | High |

| ~270-300 | n → π | C=O (Aldehyde) | Low |

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.govnih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of atoms, making it an invaluable tool for unambiguously differentiating between regiochemical isomers.

For a compound like this compound, several isomers are possible (e.g., 2,4-dichloro-, 2,5-dichloro-, etc.). While other spectroscopic methods can provide strong evidence for a particular structure, single-crystal X-ray diffraction provides unequivocal proof. The analysis involves directing an X-ray beam at a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov This pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. nih.gov

Structural studies on related dichloropyridine derivatives have demonstrated the power of this technique. nih.govnih.gov For instance, in the crystal structure of 4-amino-3,5-dichloropyridine, X-ray analysis confirmed the exact placement of the chlorine and amino substituents and revealed details about intermolecular N—H⋯N hydrogen bonding and π–π stacking interactions that dictate the crystal packing. nih.gov Similarly, applying this technique to this compound would confirm the C2-aldehyde, C3-chloro, and C6-chloro substitution pattern and provide detailed geometric parameters.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇HCl₂N₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.8473 (9) |

| b (Å) | 12.1307 (15) |

| c (Å) | 19.430 (3) |

| Volume (ų) | 1613.9 (4) |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. horiba.comuark.edu It is based on the inelastic scattering of monochromatic light, usually from a laser. mdpi.com While IR spectroscopy measures absorption, Raman measures scattering, and the selection rules for which vibrations are active differ. Generally, symmetric, non-polar bonds produce strong Raman signals, whereas asymmetric bonds with a large dipole moment produce strong IR signals.

For this compound, Raman spectroscopy can provide valuable structural information. The symmetric stretching vibrations of the pyridine ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum, appearing in the 990-1100 cm⁻¹ and 1550-1610 cm⁻¹ regions. osaka-u.ac.jpuci.edu The C-Cl stretching vibrations (550–790 cm⁻¹) are also typically strong and easily observed. uci.edu

Conversely, the C=O stretch of the aldehyde group, which is very strong in the IR spectrum, is expected to be of moderate to weak intensity in the Raman spectrum (around 1710-1725 cm⁻¹). uci.edu The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural assignment. nih.gov

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

|---|---|---|---|

| ~3050 | C-H Stretch | Aromatic Ring | Medium |

| 1725-1710 | C=O Stretch | Aldehyde | Moderate-Weak |

| 1610-1550 | Ring Stretch | Aromatic/Hetero Ring | Strong |

| 1100-990 | Ring Breathing | Aromatic Ring | Strong |

| 790-550 | C-Cl Stretch | Aryl Halide | Strong |

Integration of Spectroscopic and Computational Methods for Enhanced Interpretation

The comprehensive characterization of this compound and its derivatives is significantly advanced by the synergistic integration of experimental spectroscopic techniques with theoretical computational methods. This dual approach allows for a more robust interpretation of experimental data, providing deeper insights into the molecular structure, vibrational modes, and electronic properties of these compounds. Computational models, particularly those based on Density Functional Theory (DFT), serve as powerful predictive tools that complement and guide the analysis of spectroscopic results.

Density Functional Theory (DFT) for Molecular and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the electronic structure and properties of molecules. mdpi.com This quantum mechanical modeling approach is used to predict a variety of molecular characteristics, including optimized geometries, vibrational frequencies (infrared and Raman), and electronic properties such as HOMO-LUMO energy gaps.

For a molecule like this compound, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can be utilized to determine its lowest energy conformation. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Furthermore, DFT is instrumental in predicting vibrational spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data obtained from FTIR and FT-Raman spectroscopy. This comparison aids in the precise assignment of vibrational modes to specific functional groups and motions within the molecule. For instance, the characteristic stretching frequencies of the aldehyde group (C=O and C-H), the pyridine ring vibrations, and the C-Cl stretching modes can be accurately assigned. Studies on similar chlorinated aromatic compounds have demonstrated the good agreement between theoretical and experimental vibrational wavenumbers. nih.gov

The electronic properties of this compound can also be elucidated through DFT. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO orbitals, known as the energy gap, is a crucial parameter for understanding the chemical stability and reactivity of the molecule.

Table 1: Predicted Molecular Properties of this compound using DFT

| Property | Predicted Value | Unit |

|---|---|---|

| Optimized Energy | [Example Value] | Hartrees |

| Dipole Moment | [Example Value] | Debye |

| HOMO Energy | [Example Value] | eV |

| LUMO Energy | [Example Value] | eV |

Note: The values in this table are illustrative examples of what DFT calculations would predict and are not based on actual experimental data for this compound.

Computational Chemistry and Molecular Modeling of 3,6 Dichloropicolinaldehyde Systems

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is favored for its favorable balance between computational cost and accuracy, making it a staple for calculations on molecules the size of 3,6-Dichloropicolinaldehyde. arxiv.org Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to approximate the complex interactions within the molecule. nih.govnih.gov

Optimization of Molecular Structures and Geometries

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure of this compound to find the geometry with the lowest possible energy on the potential energy surface. nih.govarxiv.org

The resulting optimized structure corresponds to a true energy minimum, which is confirmed by performing a vibrational frequency calculation and ensuring there are no imaginary frequencies. nih.gov This foundational calculation provides the precise bond lengths and angles that are crucial for understanding the molecule's steric and electronic properties. For instance, the optimization would reveal the planarity of the pyridine (B92270) ring and the orientation of the aldehyde and chlorine substituents.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyridine System

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Angle | C-C-H (aldehyde) | 125.0° |

| Dihedral Angle | Cl-C-C-N | 180.0° |

Prediction of Electronic Structure and Reactivity Descriptors

With an optimized geometry, DFT can be used to analyze the electronic structure of this compound. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. ekb.eg

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating high polarizability.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.

Additionally, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). ekb.egnih.gov For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen of the carbonyl group, indicating sites susceptible to electrophilic attack. ekb.eg

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.5 |

| LUMO Energy | ELUMO | - | -2.1 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.4 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.7 |

Calculation of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)

DFT is a reliable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, theoretical vibrational spectra (Infrared and Raman) can be calculated. researchgate.net The frequencies and intensities of the vibrational modes are obtained from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculated frequencies are often scaled by a factor to better match experimental results. researchgate.net This analysis helps in assigning specific absorption bands to molecular motions, such as C=O stretching, C-Cl stretching, and pyridine ring vibrations. nih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts (¹H and ¹³C) and spin-spin coupling constants, can be computed. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Calculated chemical shifts provide valuable information about the electronic environment of each nucleus, helping to confirm the molecular structure. nih.gov

Mapping Potential Energy Surfaces for Reaction Pathways

Understanding how this compound participates in chemical reactions involves mapping the potential energy surface (PES) for a given reaction pathway. wayne.edu A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org For a chemical reaction, the minimum energy path connects reactants to products through a transition state. wayne.edu

The transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path; it is a saddle point on the PES. libretexts.org DFT calculations are used to locate the geometries and energies of the reactants, products, and the transition state. chemrxiv.org This information allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur, providing crucial insights into the reaction kinetics and mechanism. wayne.edu

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov This allows for the exploration of the conformational landscape and thermodynamic properties of the system. mdpi.com

Conformational Analysis and Dynamic Behavior of Molecules

For a molecule like this compound, which has some degree of flexibility (e.g., rotation around the single bond connecting the aldehyde group to the pyridine ring), MD simulations can be used to perform a conformational analysis. nih.gov By simulating the molecule's movement over a period of time, researchers can identify the most stable conformations and the energy barriers between them. nih.gov

The simulation trajectory provides detailed information on the fluctuations of bond lengths, bond angles, and dihedral angles. nih.gov Analysis of the root-mean-square deviation (RMSD) can indicate the stability of the molecule's conformation over time, while root-mean-square fluctuation (RMSF) analysis can highlight which parts of the molecule are more flexible. nih.gov These simulations provide a deeper understanding of the molecule's behavior in a dynamic environment, which is often more representative of real-world conditions than a static, optimized structure. mdpi.comnih.gov

Prediction of Binding Free Energies (e.g., QM/MM-GBSA, MM-GBSA)

Predicting the binding affinity between a ligand, such as this compound, and a biological target is a cornerstone of computational drug discovery. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and its more rigorous counterpart, Quantum Mechanics/Molecular Mechanics (QM/MM-GBSA), are powerful techniques for estimating the binding free energy of a protein-ligand complex. nih.govnih.gov

The MM/GBSA approach calculates the binding free energy by combining molecular mechanics (MM) energies with continuum solvation models. nih.gov This calculation typically follows a molecular dynamics (MD) simulation, which models the movement of the protein-ligand complex over time, providing a range of conformations for analysis. The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the individual protein and ligand from the free energy of the complex.

The total energy is composed of several terms:

ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes internal (bond, angle, dihedral) energies, van der Waals forces, and electrostatic interactions.

ΔG_solv: The change in the solvation free energy, which is further divided into polar and non-polar contributions. The polar part is often calculated using the Generalized Born (GB) model, while the non-polar part is determined from the solvent-accessible surface area (SASA). researchgate.net

-TΔS: The change in conformational entropy upon ligand binding. This term is computationally expensive to calculate and is sometimes omitted when comparing similar ligands, although its inclusion can be critical for accuracy. mdpi.com

For a hypothetical study of this compound targeting a specific enzyme, such as a kinase or protease, the MM/GBSA method would be applied to snapshots from an MD simulation of the complex. The resulting energy values provide insight into the strength of the binding. For instance, studies on other inhibitor-protein complexes have successfully used this method to correlate calculated binding energies with experimental inhibitory concentrations (IC50). mdpi.com

The QM/MM approach refines these calculations by treating the ligand and the immediate active site residues with higher-accuracy quantum mechanics, while the rest of the protein is handled with classical molecular mechanics. nih.gov This is particularly useful for systems where charge transfer or polarization effects are significant in the binding interaction.

Table 1: Illustrative Example of MM/GBSA Binding Free Energy Decomposition for a Hypothetical this compound-Protein Complex

This table demonstrates the type of data generated from an MM/GBSA analysis, based on typical values seen in studies of other small molecule inhibitors. mdpi.comresearchgate.net

| Energy Component | Contribution (kcal/mol) | Role in Binding |

| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable |

| Electrostatic Energy (ΔE_ele) | -28.2 | Favorable |

| Polar Solvation Energy (ΔG_pol) | +35.8 | Unfavorable |

| Non-Polar Energy (ΔG_nonpol) | -4.1 | Favorable |

| Total Binding Energy (ΔG_bind) | -42.0 | Overall Favorable Binding |

Analysis of Protein-Ligand Interactions and Stability

Following molecular docking and dynamics simulations, a detailed analysis of the interactions between the ligand and the protein is crucial for understanding the basis of its binding affinity and stability. ijper.org For this compound, this would involve identifying the key amino acid residues in the target's binding pocket that form significant interactions with the molecule.

Common types of interactions analyzed include:

Hydrogen Bonds: The nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde group of this compound can act as hydrogen bond acceptors. Identifying which residues (e.g., serine, threonine, lysine) donate hydrogen bonds is key to understanding binding specificity.

Hydrophobic Interactions: The dichlorinated pyridine ring is largely hydrophobic and can form favorable van der Waals contacts with non-polar residues like leucine, isoleucine, valine, and phenylalanine. ijper.org

Halogen Bonds: The chlorine atoms on the picolinaldehyde scaffold can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding site. mdpi.com

Molecular dynamics simulations are essential for assessing the stability of these interactions over time. nih.gov By analyzing the trajectory of the simulation, researchers can calculate the Root Mean Square Deviation (RMSD) of the ligand to see how much it moves from its initial docked pose. A stable, low RMSD suggests a well-anchored binding mode. Furthermore, the Root Mean Square Fluctuation (RMSF) of protein residues can indicate which parts of the binding site remain stable or become more flexible upon ligand binding. plos.org

Table 2: Hypothetical Key Interactions for this compound in a Target Binding Pocket

| Interaction Type | Ligand Moiety | Potential Interacting Residue(s) | Distance (Å) |

| Hydrogen Bond | Aldehyde Oxygen | Tyr228, Lys101 | ~2.9 |

| Hydrogen Bond | Pyridine Nitrogen | Ser150 | ~3.1 |

| Halogen Bond | C6-Chlorine | Gly148 (Backbone O) | ~3.2 |

| Hydrophobic (π-Alkyl) | Pyridine Ring | Val75, Leu132 | ~3.8 |

| π-π Stacking | Pyridine Ring | Phe265 | ~4.5 |

Computer-Aided Drug Design (CADD) Applications

Virtual Screening and Molecular Docking Studies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net If this compound were identified as a fragment or hit compound, molecular docking would be the primary tool to predict its binding conformation and affinity within the target's active site. nih.gov

The process involves:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained from sources like the Protein Data Bank (PDB). The structure of this compound would be built and energy-minimized.

Defining the Binding Site: The location and dimensions of the binding pocket on the protein are defined, often based on the position of a known co-crystallized ligand. nih.gov

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site. nih.gov

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. biointerfaceresearch.com More negative scores generally indicate stronger predicted binding. dergipark.org.tr

Docking studies on related pyridine derivatives have been used to prioritize compounds for synthesis and biological testing. nih.govnih.gov For this compound, docking could reveal its preferred binding mode, identify key interactions, and provide a binding affinity score that could be used to compare it against other potential inhibitors. mdpi.com

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) uses the 3D structural information of the target protein to guide the design of more potent and selective inhibitors. researchgate.net If an initial docking study of this compound showed promising, but suboptimal, binding, SBDD strategies would be employed for its optimization.

This iterative process involves:

Analyzing the Initial Complex: The docked pose of this compound is carefully examined to identify opportunities for improvement. This could involve finding unfilled hydrophobic pockets or identifying locations where adding a functional group could form an additional hydrogen bond. researchgate.net

Designing New Analogues: Based on the analysis, new derivatives of this compound are designed in silico. For example, if an adjacent pocket is occupied by a water molecule, one might design a derivative with a hydroxyl group to displace the water and form a direct hydrogen bond with the protein.

Docking and Evaluating Analogues: The newly designed molecules are then docked into the protein's active site, and their binding scores and interactions are compared to the parent compound.

Synthesis and Testing: The most promising designs are prioritized for chemical synthesis and experimental validation, with the results feeding back into the next design cycle.

This strategy has proven highly effective in medicinal chemistry for transforming initial hits into lead compounds and ultimately into approved drugs. researchgate.net

Pharmacophore Modeling and Lead Optimization

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. dergipark.org.trnih.gov Pharmacophore models are crucial tools for both identifying new chemical scaffolds (scaffold hopping) and optimizing existing lead compounds. dovepress.com

A pharmacophore model for a target that binds this compound could be generated in two primary ways:

Ligand-Based: If several active compounds with similar structures are known, they can be superimposed to identify common chemical features, such as hydrogen bond acceptors, aromatic rings, and hydrophobic centers. ijper.org

Structure-Based: The model can be derived directly from the protein-ligand complex, translating the key interaction points in the active site (e.g., a hydrogen-bond-donating residue, a hydrophobic patch) into pharmacophoric features. ijper.org

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries for structurally diverse molecules that match the required features. nih.gov

In lead optimization, the pharmacophore model serves as a blueprint. semanticscholar.org If this compound is a lead compound, chemists can use the model to guide modifications. For example, if the model indicates an essential hydrophobic feature is only partially filled by one of the chlorine atoms, a derivative with a larger hydrophobic group at that position might be designed and synthesized to improve binding affinity. This ensures that modifications maintain the crucial interactions for biological activity while improving other properties like potency or selectivity. dovepress.com

In-depth Information on the Specific Applications of this compound Remains Limited in Publicly Available Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that detailed, publicly available research specifically documenting the applications of this compound in the outlined areas of advanced synthetic chemistry is scarce. While the compound's structure—a pyridine ring substituted with two chlorine atoms and an aldehyde group—suggests its potential as a versatile chemical intermediate, specific examples and in-depth studies directly corresponding to the requested subtopics were not found.

The functional groups present in this compound imply its theoretical utility in a range of chemical transformations. The aldehyde group is a classic handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol (B89426) condensations, reductive aminations, and Wittig reactions. The chlorine atoms on the pyridine ring represent sites for nucleophilic aromatic substitution or participation in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig couplings. These types of reactions are fundamental to modern synthetic and medicinal chemistry.

However, without specific documented research findings for this compound, providing a thorough and scientifically accurate article that strictly adheres to the requested outline on its role in synthesizing complex molecules, its specific applications in medicinal chemistry programs, its use as a reagent in named coupling reactions, or its derivatization with fluorinated substituents is not possible at this time. The generation of content for these specific areas would require speculation beyond the available data.

Further research or access to proprietary industrial chemistry databases would likely be necessary to uncover the specific applications of this particular chemical compound.

Applications of 3,6 Dichloropicolinaldehyde in Advanced Synthetic Chemistry

Derivatization Strategies for Functionalization

Reactions with Organometallic Reagents

The aldehyde functional group in 3,6-Dichloropicolinaldehyde serves as a key reactive site for carbon-carbon bond formation through reactions with organometallic reagents. These reactions are fundamental in synthetic chemistry for building molecular complexity. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack by the carbanionic carbon of organometallic compounds, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.orgyoutube.com

The general mechanism involves the nucleophilic addition of the organometallic reagent to the aldehyde, which proceeds via a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the intermediate to yield a secondary alcohol. khanacademy.orgyoutube.com The two chlorine atoms on the pyridine (B92270) ring are generally unreactive under these conditions and remain intact in the final product. The pyridine nitrogen can potentially act as a Lewis base, coordinating with the magnesium or lithium ion, which may influence the reaction's stereochemical outcome.

The versatility of this reaction allows for the introduction of a wide array of alkyl, vinyl, and aryl groups, leading to a diverse range of functionalized 2-(1-hydroxyalkyl)-3,6-dichloropyridines. These products are valuable intermediates for the synthesis of more complex molecules in pharmaceuticals and materials science.

Interactive Table: Examples of Organometallic Reactions with this compound

Users can filter the data by selecting the Organometallic Reagent or the resulting Product Class.

| Organometallic Reagent | Reagent Formula | Product Name | Product Class |

| Methylmagnesium bromide | CH₃MgBr | 1-(3,6-Dichloropyridin-2-yl)ethanol | Secondary Aliphatic Alcohol |

| Phenyllithium | C₆H₅Li | (3,6-Dichloropyridin-2-yl)(phenyl)methanol | Secondary Aryl Alcohol |

| Ethylmagnesium chloride | CH₃CH₂MgCl | 1-(3,6-Dichloropyridin-2-yl)propan-1-ol | Secondary Aliphatic Alcohol |

| Vinylmagnesium bromide | CH₂=CHMgBr | 1-(3,6-Dichloropyridin-2-yl)prop-2-en-1-ol | Secondary Allylic Alcohol |

Supramolecular Chemistry and Materials Science

While this compound is a reactive building block, its derivatives are of significant interest in supramolecular chemistry and the design of advanced materials like Metal-Organic Frameworks (MOFs) and molecular cages. The molecule's inherent structural features—a rigid pyridine core, a reactive aldehyde handle, and two chlorine substituents—provide a rich toolkit for crystal engineering and the construction of functional materials. The pyridine nitrogen offers a classic coordination site for metal ions, the aldehyde allows for pre-synthesis functionalization or post-synthetic modification, and the chlorine atoms can direct crystal packing through halogen bonding. acs.orgwikipedia.orguniversityofgalway.ie

Structural Transformations of Metal-Organic Frameworks and Cages

The aldehyde group of this compound is a particularly useful feature for inducing structural and functional transformations in pre-assembled crystalline materials. MOFs can be designed using ligands that incorporate this aldehyde functionality. Once the framework is constructed, the aldehyde groups lining the pores act as reactive handles for Post-Synthetic Modification (PSM). acs.orgacs.org

For instance, a MOF constructed from a carboxylated derivative of 3,6-dichloropyridine could have its pores decorated with pendant aldehyde groups. These can then be reacted with various amines to form imines, effectively altering the chemical environment within the pores. kcl.ac.ukresearchgate.net Such transformations can be used to tune the MOF's properties, such as its selectivity for gas adsorption, its catalytic activity, or its sensing capabilities. This approach allows for the creation of highly complex and functional materials from simpler, pre-formed parent frameworks.

Table: Hypothetical Post-Synthetic Modification of an Aldehyde-Tagged MOF

| Step | Description | Functional Group | Resulting MOF Property |

| 1. Synthesis | A MOF is constructed using a ligand derived from this compound. | Aldehyde (-CHO) | Parent MOF with reactive pores. |

| 2. Modification | The parent MOF is treated with ethylenediamine. | Imine (-CH=N-CH₂CH₂-NH₂) | Introduction of basic amine sites. |

| 3. Transformation | The imine-functionalized MOF exhibits new properties. | Imine + Amine | Enhanced CO₂ adsorption capacity. |

Controlled Flexibility and Rigidification in Ligand Design

The design of ligands with specific degrees of flexibility or rigidity is crucial for controlling the topology and properties of coordination polymers and MOFs. acs.orgacs.org The this compound scaffold offers a unique combination of a rigid core with the potential for introducing flexible side chains.

The pyridine ring itself is a planar and rigid structural unit. This inherent rigidity is often desirable for creating robust and porous frameworks with predictable structures. Rigidification of the resulting supramolecular assembly can be further enhanced by the presence of the two chlorine atoms. These atoms can act as halogen bond donors, forming directional non-covalent interactions (C-Cl···N or C-Cl···O) with suitable acceptor atoms on adjacent ligands or solvent molecules. acs.orgbeilstein-journals.orgnih.govoup.com These interactions act as structural reinforcement, supplementing the primary metal-coordination bonds and leading to more stable and ordered crystalline materials. The use of dichloropyridine ligands in coordination polymers has been shown to result in materials with unique mechanical properties, such as plastic flexibility, where weak intermolecular interactions guide the material's response to stress. nih.gov

Conversely, the aldehyde group provides a route to introduce flexibility. Through chemical modification, the compact aldehyde can be converted into longer, more conformationally mobile side chains. For example, condensation with a long-chain amine would produce a ligand with a rigid dichloropyridine head and a flexible alkyl-imine tail. The interplay between the rigid aromatic core and the flexible appended arm allows for fine-tuning of the ligand's conformational freedom, which in turn influences the final structure and dynamic behavior of the resulting metal-organic material. mdpi.com

Table: Structural Features of this compound and Their Role in Ligand Design

| Structural Feature | Contribution to Ligand Design | Primary Interaction Type |

| Pyridine Ring | Rigid core, predictable geometry | Metal-Nitrogen Coordination |

| Chlorine Atoms | Rigidification, directional control | Halogen Bonding |

| Aldehyde Group | Site for introducing flexible chains | Covalent Modification (e.g., Imine formation) |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific outline provided. The search results did not yield any information linking this particular compound to the biological targets and activities specified in the instructions.

The provided outline details specific mechanisms of biological action, including:

Enzyme inhibition of PfIspD in the MEP pathway

Modulation of Nav1.8 sodium channels

Interactions with VEGFR-2, SIRT1, RAS proteins, and Deubiquitinases

Structure-Activity Relationship (SAR) studies

Extensive searches for "this compound" in conjunction with each of these targets and concepts failed to produce any relevant data. The available literature discusses these biological pathways and research principles in the context of other chemical compounds, but no studies specifically name or analyze the biological activity or structure-activity relationship of this compound itself.

Therefore, the creation of a scientifically accurate article that strictly follows the requested outline for this specific compound cannot be fulfilled at this time.

Based on the conducted research, there is no publicly available scientific literature that specifically details the biological activity, structure-activity relationships (SAR), antimalarial research applications, or pain management research applications of the chemical compound “this compound”.

The performed searches aimed to find information on:

Computational approaches in SAR (QSAR modeling) for this compound.

Experimental validation of SAR predictions for this compound and its analogues.

Its application in antimalarial research, including the inhibition of Plasmodium falciparum growth, targeting of isoprenoid biosynthesis, and its role in the development of lead compounds.

Its potential applications in pain management research.

Despite employing various search strategies, no studies, data, or detailed findings connecting "this compound" to these specific research areas were identified. The scientific information required to generate the requested article with its detailed outline is not present in the available search results. Therefore, it is not possible to provide an article that focuses solely on this compound within the specified scientific contexts.

Biological Activity and Structure Activity Relationship Sar of 3,6 Dichloropicolinaldehyde and Its Analogues

Pain Management Research

Therapeutic Potential as an Analgesic

The therapeutic potential of picolinic acid derivatives as analgesics is an area of ongoing investigation. For instance, studies on various heterocyclic compounds containing a pyridine (B92270) ring, the core structure of picolinic acid, have demonstrated analgesic effects in preclinical models. These effects are often attributed to the modulation of various biological targets involved in pain signaling pathways. However, specific research detailing the analgesic activity of 3,6-dichloropicolinic acid or its aldehyde derivative is not currently available.

Targeting Specific Sodium Channel Subtypes

Voltage-gated sodium channels are critical in the transmission of pain signals, and blocking these channels is a well-established mechanism for analgesia. Various small molecules have been developed to target specific sodium channel subtypes that are preferentially expressed in pain-sensing neurons, thereby minimizing side effects. While there is no direct evidence to suggest that 3,6-Dichloropicolinaldehyde or its close analogues target specific sodium channel subtypes, this remains a plausible area for future investigation given the diverse mechanisms through which pyridine-containing compounds can exert their biological effects.

Other Biological Activities of Related Compounds

Anticancer Activity (e.g., inhibition of NF-κB activation, growth of colorectal carcinoma)

The anticancer potential of picolinic acid derivatives has been explored, with some studies indicating a role in inhibiting cancer cell growth. One of the key mechanisms implicated in cancer is the activation of the transcription factor NF-κB, which is involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB signaling is therefore a key target for anticancer drug development. While direct evidence for this compound is lacking, other picolinic acid derivatives have been investigated for their ability to modulate this pathway. For example, some studies have shown that certain picolinic acid analogues can suppress the growth of colorectal carcinoma cells in vitro, although the precise mechanisms, including the role of NF-κB inhibition, require further elucidation.

HIV-1 Integrase and LEDGF/p75 Interaction Inhibition

A more defined area of biological activity for picolinic acid derivatives is in the inhibition of HIV-1 replication. Specifically, a class of compounds known as 3-hydroxypicolinamides has been identified as selective inhibitors of the interaction between HIV-1 integrase and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75). nih.gov This interaction is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the viral life cycle.

The 3-hydroxypicolinamide (B1208869) scaffold represents a novel class of inhibitors that target this protein-protein interaction. nih.gov By binding to the integrase, these compounds allosterically inhibit its function, providing a distinct mechanism of action compared to currently approved integrase inhibitors that target the enzyme's active site. nih.gov This novel approach has the potential to overcome drug resistance issues that can arise with existing therapies.

Research in this area has led to the discovery of 3-hydroxypicolinamide derivatives with low micromolar efficacy against HIV replication in cell-based assays. nih.gov The structure-activity relationship of these compounds highlights the importance of the picolinamide (B142947) core in mediating the inhibitory activity. While these findings are specific to 3-hydroxypicolinamides, they underscore the potential of the broader picolinic acid scaffold, which includes this compound, as a starting point for the design of novel anti-HIV agents. Further research would be needed to determine if the specific substitutions present in this compound are compatible with or could enhance this anti-HIV activity.

Environmental Fate and Ecotoxicology of 3,6 Dichloropicolinaldehyde

Environmental Degradation Pathways

The processes by which 3,6-Dichloropicolinaldehyde breaks down in the environment have not been specifically documented in the reviewed scientific literature. Both abiotic and biotic degradation pathways remain uncharacterized for this compound.

Photolysis

No empirical data on the photolysis of this compound was identified. Consequently, its rate of degradation under sunlight, the resulting transformation products, and the environmental factors influencing this process are unknown.

Biodegradation Mechanisms

Information regarding the microbial degradation of this compound is not available. Studies identifying specific microorganisms capable of metabolizing this compound or elucidating the enzymatic pathways involved in its breakdown have not been found. Research on the biodegradation of a related compound, 3,5,6-trichloro-2-pyridinol, a metabolite of the insecticide chlorpyrifos, has identified bacteria such as Cupriavidus sp. that can degrade it. However, due to structural differences, these findings cannot be directly extrapolated to this compound.

Ecotoxicological Impact Assessment

A comprehensive assessment of the ecotoxicological impact of this compound is hampered by the absence of specific toxicity data for various environmental receptors.

Adverse Outcome Pathways (AOPs) Analysis

No studies were found that investigate the adverse outcome pathways associated with exposure to this compound. The molecular initiating events, key events, and adverse outcomes at the individual or population level remain to be determined.

Effects on Aquatic Ecosystems and Organisms

Specific data on the toxicity of this compound to aquatic organisms such as fish, invertebrates, and algae are not available in the reviewed literature. Therefore, key toxicity metrics like LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population) have not been established. Without this information, the potential risks to aquatic ecosystems cannot be adequately characterized.

Bioavailability and Bioaccumulation in Target Organisms

There is a lack of information regarding the bioavailability of this compound in the environment and its potential to bioaccumulate in organisms. Key parameters such as the bioconcentration factor (BCF) and bioaccumulation factor (BAF) have not been determined. The potential for this compound to enter and persist in food webs is therefore unknown.

Ecological Risk Assessment Methodologies for this compound

Ecological risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of human activities on the environment. fao.org For chemical substances such as this compound, ERA is essential for understanding and managing the risks they may pose to ecosystems. The process is generally structured into three main phases: problem formulation, analysis, and risk characterization.

Problem Formulation: This initial phase involves defining the scope and objectives of the risk assessment. For this compound, this would entail identifying its potential environmental stressors, the ecosystems and species that might be at risk, and the specific endpoints to be evaluated (e.g., survival, growth, reproduction of key species).

Analysis Phase: This phase has two key components:

Exposure Assessment: This involves determining the pathways and extent of environmental exposure to this compound. It considers the chemical's environmental fate, including its persistence in soil and water, mobility, and potential for bioaccumulation.

Effects Assessment (Hazard Assessment): This component evaluates the potential for this compound to cause harm to ecological receptors. This is determined through a review of ecotoxicity data from laboratory and field studies.

Risk Characterization: In the final phase, the information from the exposure and effects assessments is integrated to estimate the likelihood and magnitude of adverse ecological effects. This often involves a comparison of estimated environmental concentrations with concentrations known to cause toxic effects. The risk quotient (RQ) method is a commonly used tool in this phase, where the RQ is calculated by dividing the predicted environmental concentration (PEC) by the predicted no-effect concentration (PNEC). An RQ value greater than 1 suggests a potential for adverse ecological effects, indicating a need for further investigation or risk management measures.

The following interactive table outlines the general framework for the ecological risk assessment of a chemical like this compound.

| Phase | Component | Key Questions for this compound |

| Problem Formulation | Assessment Endpoints | What are the key species and ecological processes to be protected? |

| Conceptual Model | What are the potential pathways from the source of this compound to ecological receptors? | |

| Analysis Plan | What data and methods will be used to assess exposure and effects? | |

| Analysis | Exposure Assessment | What are the predicted concentrations of this compound in soil, water, and biota? |

| Effects Assessment | What are the toxic effects of this compound on relevant organisms (e.g., LC50, NOEC)? | |

| Risk Characterization | Risk Estimation | What is the likelihood of adverse effects based on the comparison of exposure and effects data? |

| Risk Description | What is the nature and magnitude of the ecological risks, including the associated uncertainties? |

Remediation Strategies and Prevention of Environmental Damage from this compound

When environmental contamination with a substance like this compound is identified, remediation strategies are necessary to mitigate the damage. The selection of a remediation approach depends on various factors, including the nature and extent of contamination, soil and groundwater characteristics, and cost-effectiveness.